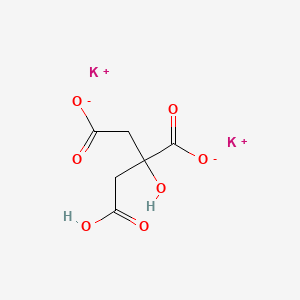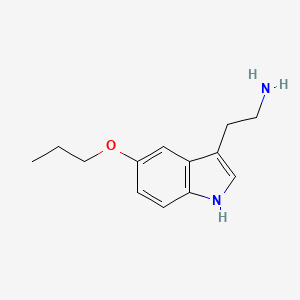
3-(2,3-Dimethylphenyl)phenol
Vue d'ensemble
Description
3-(2,3-Dimethylphenyl)phenol is a phenolic compound . Phenolic compounds are known for their versatile scaffold that allows for a broad range of chemical additions .
Synthesis Analysis
Phenolic compounds can be synthesized in the laboratory using various methods. For instance, they can be obtained using Copper-catalyzed synthesis from 1,3-dicarbonyl compounds employing dimethylsulfoxide (DMSO) as a methylene source .Molecular Structure Analysis
The molecular structure of 3-(2,3-Dimethylphenyl)phenol is represented by the formula C8H10O . It is also known by other names such as 2,3-Xylenol, o-Xylenol, 1-Hydroxy-2,3-dimethylbenzene, and 2,3-Dimethylphenol .Chemical Reactions Analysis
Phenols, including 3-(2,3-Dimethylphenyl)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They also undergo oxidation to yield quinones .Physical And Chemical Properties Analysis
3-(2,3-Dimethylphenyl)phenol is a colorless crystalline solid or brown chunky solid . It is hygroscopic and insoluble in water . It has a vapor density of 4.23 (vs air), a boiling point of 217 °C, and a melting point of 70-73 °C .Mécanisme D'action
Target of Action
Phenolic compounds, in general, are known to interact with proteins, altering their structure and properties .
Mode of Action
Phenolic compounds, including 3-(2,3-Dimethylphenyl)phenol, can form complexes with proteins via covalent linkages and/or non-covalent interactions through hydrophobic, electrostatic, van der Waals forces, and hydrogen bonding . The conformational changes of the protein upon binding with polyphenols can lead to the folding or unfolding of the protein molecules, forming insoluble or soluble complexes .
Biochemical Pathways
Phenolic compounds are mainly biosynthesized by the shikimic acid pathway in advanced plants . Phenylalanine ammonia lyase is a prime enzyme for phenylpropanoid biosynthetic pathway, connecting primary metabolism to secondary metabolism . The pharmacological actions of phenolic antioxidants stem mainly from their free radical scavenging and metal chelating properties as well as their effects on cell signaling pathways and gene expression .
Pharmacokinetics
The bioavailability of phenolic compounds is influenced by several factors, including their molecular weight and structure, ions/cofactors, and conditions of the system .
Result of Action
Phenolic compounds are known to exert beneficial effects in oxidative stress by regulating several pathways . They also possess various biological activities and are known to interact with proteins, altering their structure and properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(2,3-Dimethylphenyl)phenol. For instance, the presence of phenolic compounds in the aquatic environment results from natural, industrial, domestic, and agricultural activities . The concentration of polyphenols, their molecular weight and structure, ions/cofactors, and conditions of the system determine the precipitation or solubilization of the complex, affecting their nutritional and functional properties as well as their bioactivities .
Safety and Hazards
Orientations Futures
The future directions of 3-(2,3-Dimethylphenyl)phenol could involve its use in the development of new antimicrobial molecules . Its versatile scaffold allows for a broad range of chemical additions, enhancing its antimicrobial activities . It could also be used in the synthesis of new high-performance poly(phenylene ether) (PPE) resins .
Propriétés
IUPAC Name |
3-(2,3-dimethylphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-10-5-3-8-14(11(10)2)12-6-4-7-13(15)9-12/h3-9,15H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMUMXBEMBZWGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=CC=C2)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50608656 | |
| Record name | 2',3'-Dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50608656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dimethylphenyl)phenol | |
CAS RN |
365427-18-5 | |
| Record name | 2',3'-Dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50608656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



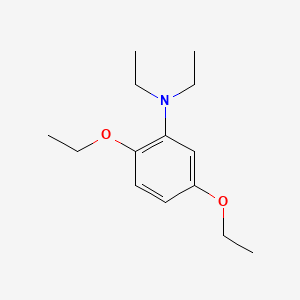
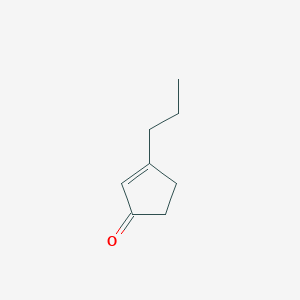
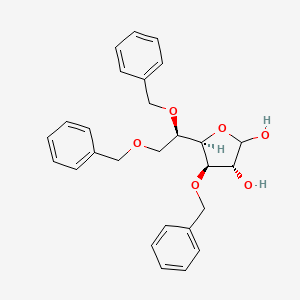
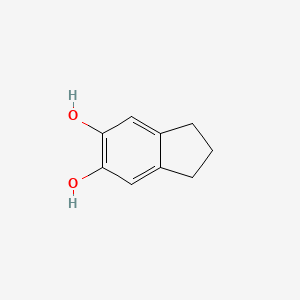




![5H-[1,2,4]Triazino[5,6-b]indol-3-amine](/img/structure/B3051790.png)

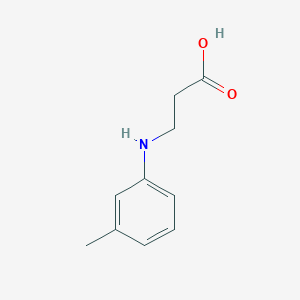
![3-[(2,5-Dimethylphenyl)amino]propanenitrile](/img/structure/B3051793.png)
